molecular formula C11H13BrFNO B8031172 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine

Cat. No.: B8031172
M. Wt: 274.13 g/mol
InChI Key: IDRDOTPGONXDKQ-UHFFFAOYSA-N
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Description

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine (CAS: 1881291-28-6) is a halogenated pyridine derivative with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.11 g/mol. This compound features a cyclohexyloxy substituent at the 6-position, a bromine atom at the 3-position, and a fluorine atom at the 2-position of the pyridine ring. It is primarily used in pharmaceutical and agrochemical synthesis due to its versatility as a building block for coupling reactions, such as Suzuki-Miyaura cross-couplings. Its purity is typically reported as 95% in commercial supplies.

Properties

IUPAC Name

3-bromo-6-cyclohexyloxy-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-9-6-7-10(14-11(9)13)15-8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRDOTPGONXDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine typically involves the following steps:

    Fluorination: The fluorine atom is introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclohexyloxy Substitution: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction using cyclohexanol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
This compound 1881291-28-6 C₁₀H₁₁BrFNO 3-Br, 6-(cyclohexyloxy), 2-F 260.11 Pharmaceutical intermediates
3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine 1881331-97-0 C₁₀H₁₁BrFNO 3-Br, 6-(cyclopentyloxy), 2-F 260.11 Agrochemical synthesis
3-Bromo-6-chloro-2-fluoropyridine 885952-18-1 C₅H₂BrClFN 3-Br, 6-Cl, 2-F 209.43 Drug discovery intermediates
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 C₆H₂BrF₄N 3-Br, 2-F, 6-CF₃ 255.99 Fluorinated bioactive molecules
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 1803695-57-9 C₆H₃BrF₃N 3-Br, 2-(CF₂H), 6-F 225.99 Catalytic reaction studies

Key Observations :

  • Cycloalkyl vs.
  • Halogen vs. Trifluoromethyl : The trifluoromethyl group (CAS 1159512-36-3) introduces strong electron-withdrawing effects, increasing electrophilicity for nucleophilic aromatic substitution (SₙAr) compared to halogens.
  • Chlorine vs. Cyclohexyloxy : The 6-chloro derivative (CAS 885952-18-1) offers lower molecular weight and higher reactivity in cross-coupling reactions due to weaker steric hindrance.
Amination Reactions
  • 2-Fluoropyridine Derivatives : Evidence from LAB-mediated amination of 2-fluoropyridine (e.g., with LiBH₃·NMe₂) shows that steric hindrance from bulky substituents (e.g., cyclohexyloxy) can reduce reaction yields. For example, homopiperidine amination of 2-fluoropyridine achieves 97% yield under mild conditions, whereas sterically hindered analogs may require optimized protocols.
Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : Bromine at the 3-position in the target compound facilitates palladium-catalyzed coupling with boronic acids. Comparatively, trifluoromethyl-substituted analogs (CAS 1159512-36-3) may exhibit slower coupling due to electron-withdrawing effects.
  • Buchwald-Hartwig Amination : The cyclohexyloxy group may necessitate higher catalyst loading or elevated temperatures compared to smaller substituents like methoxy (e.g., 3-Bromo-5-methoxypyridine, CAS 50720-12-2).

Physicochemical Properties

  • Solubility : The cyclohexyloxy group in the target compound likely reduces water solubility compared to smaller alkoxy groups (e.g., methoxy in CAS 50720-12-2).
  • Thermal Stability : Trifluoromethyl derivatives (CAS 1159512-36-3) exhibit higher thermal stability due to strong C-F bonds.

Biological Activity

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles available research findings, including synthetic methods, biological assays, and mechanisms of action, highlighting its significance in drug development and therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and fluorine atoms, along with a cyclohexyloxy group. The molecular formula is C12H14BrFNO, and it has a molecular weight of approximately 285.15 g/mol. The presence of halogen atoms typically enhances the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : Utilizing bromine or brominating agents on 6-(cyclohexyloxy)-2-fluoropyridine.
  • Cyclization Reactions : Involving cyclohexanol derivatives to introduce the cyclohexyloxy group.

These synthetic routes are optimized for yield and purity to facilitate further biological evaluations.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 30 µM to 60 µM across different assays. For instance, in tests against human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited enhanced apoptosis induction compared to controls.

Cell LineIC50 (µM)Mechanism of Action
MCF-745Induction of apoptosis via caspase activation
MDA-MB-23135Inhibition of cell proliferation
RKO50Disruption of cell cycle regulation

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against various bacterial strains. The results indicated moderate antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. Notably, it showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : It triggers apoptotic pathways by activating caspases, leading to programmed cell death.
  • Disruption of Cellular Signaling : By interfering with signal transduction pathways, it can alter gene expression related to cancer progression.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including this compound. The results indicated that this compound had superior anticancer activity compared to other derivatives in the series, highlighting its potential as a lead compound for further development .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth effectively at sub-micromolar concentrations, suggesting its utility in developing new antimicrobial agents .

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